molecular formula C13H13FO3 B8277515 7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxane]-4-one

7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxane]-4-one

Cat. No. B8277515
M. Wt: 236.24 g/mol
InChI Key: NNVGBVLALDYHMN-UHFFFAOYSA-N
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Patent
US07622493B2

Procedure details

The title compound was prepared using the procedure as described in Example 1A, substituting tetrahydro-4H-pyran-4-one for cyclohexanone and 4′-fluoro-2′hydroxyacetophenone for 2′-hydroxyacetophenone. 1 NMR (300 MHz, DMSO-d6) δ ppm 7.80 (dd, J=8.81, 6.78 Hz, 1H), 6.87-7.01 (m, 2H), 3.62-3.74 (m, 4H), 2.86 (s, 2H), 1.73-1.86 (m, 4H). MS (DCI+) m/z 237 (M+H), 254 (M+NH4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3]C1.[F:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[C:11]([OH:18])[CH:10]=1.OC1C=CC=CC=1C(=O)C.CN1CCC2(CC(N)C3C(=CC=CC=3)O2)CC1>>[F:8][C:9]1[CH:10]=[C:11]2[C:12]([C:15](=[O:17])[CH2:16][C:5]3([O:18]2)[CH2:4][CH2:3][O:7][CH2:1][CH2:6]3)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2(CC1)OC1=CC=CC=C1C(C2)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(CC3(CCOCC3)OC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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